molecular formula C11H9BrClN B1280441 6-Bromo-2-chloro-3-ethylquinoline CAS No. 409346-70-9

6-Bromo-2-chloro-3-ethylquinoline

Cat. No. B1280441
M. Wt: 270.55 g/mol
InChI Key: RDBIGYMOEAEGJM-UHFFFAOYSA-N
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Description

6-Bromo-2-chloro-3-ethylquinoline is a compound that has been synthesized and studied due to its potential applications in medicinal chemistry and as an intermediate in organic synthesis. The compound is related to various quinoline derivatives that have been explored for their antibacterial properties and as ligands in metal complexes . The synthesis of such compounds often involves multi-step reactions, including condensation, cyclization, and substitution reactions .

Synthesis Analysis

The synthesis of 6-bromo-2-chloro-3-ethylquinoline and related compounds typically involves several steps. For instance, the Knorr synthesis is a method that has been used to prepare 6-bromo-2-chloro-4-methylquinoline, which involves a condensation between β-keto esters and 4-bromoaniline followed by cyclization . Another approach is the Friedländer synthesis, which involves the condensation of aminobenzaldehyde with ketones to afford various 6-bromoquinoline derivatives . Additionally, cyclopalladated 6-bromo-2-ferrocenylquinoline complexes have been synthesized, showcasing the versatility of bromoquinoline derivatives in coordination chemistry .

Molecular Structure Analysis

The molecular structure of 6-bromo-2-chloro-3-ethylquinoline and its analogs has been determined using various spectroscopic techniques and crystallography. For example, the crystal structure of a related compound, 6-bromo-2-chloro-3-butylquinazolin-4(3H)-one, was determined to crystallize in the triclinic system with specific unit cell parameters, and the crystal packing was analyzed using Hirshfeld surfaces . Similarly, the structures of 3-benzyl-6-bromo-2-chloroquinoline and its methoxy derivative were confirmed by spectroscopy and X-ray diffraction, and their molecular structures were calculated using density functional theory (DFT) .

Chemical Reactions Analysis

6-Bromo-2-chloro-3-ethylquinoline and its derivatives participate in various chemical reactions. For instance, 6-bromo-8-chlorosulfonylquinazoline-2,4(1H,3H)-dione was obtained from a reaction with chlorosulfonic acid and was found to interact with nucleophilic reagents, yielding different substitution products . The reactivity of these compounds allows for further functionalization and the synthesis of more complex molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of 6-bromo-2-chloro-3-ethylquinoline derivatives are influenced by their molecular structure. The presence of bromo and chloro substituents can affect the compound's reactivity, boiling point, melting point, and solubility. For example, the crystal structure analysis provides insights into the stability of the compound and the types of intermolecular interactions, such as hydrogen bonding and π-stacking, which can influence its physical properties . The optical properties of 6-bromoquinoline derivatives, such as emission quantum yield, are also of interest, particularly for applications in materials science .

Scientific Research Applications

Synthesis and Chemical Properties

  • Knorr Synthesis : 6-Bromo-2-chloro-3-ethylquinoline is a derivative synthesized through the Knorr reaction, involving a condensation between β-keto esters and bromoaniline, followed by cyclization to form quinolines. This process offers a way to prepare quinoline derivatives with specific structural features for various research applications (Wlodarczyk et al., 2011).

  • Synthesis for Antimicrobial and Antimalarial Agents : Quinoline derivatives, including 6-Bromo-2-chloro-3-ethylquinoline, have been synthesized and studied for antimicrobial and antimalarial properties. These compounds are prepared from intermediates and assessed for their effectiveness against various microorganisms (Parthasaradhi et al., 2015).

  • Crystal Structure Analysis : The compound has been studied for its crystal structure and molecular interactions, providing insights into its chemical properties and potential applications in pharmaceuticals and materials science (Ouerghi et al., 2021).

Medicinal Chemistry and Drug Design

  • Anti-Tuberculosis Drug Synthesis : Derivatives of 6-Bromo-2-chloro-3-ethylquinoline have been synthesized as potential anti-TB drugs. The structural confirmation of these derivatives is crucial for developing effective medications (Sun Tie-min, 2009).

  • Antibacterial and Antitumor Activities : Various derivatives of 6-Bromo-2-chloro-3-ethylquinoline have shown promising results in antibacterial and antitumor studies. These compounds are synthesized and tested against different cancer cell lines, indicating their potential in cancer therapy (El-Agrody et al., 2012).

  • Potential Hypotensive Agents : Some derivatives of 6-Bromo-2-chloro-3-ethylquinoline have been synthesized and evaluated for hypotensive activity. These studies contribute to the understanding of their potential as cardiovascular drugs (Kumar et al., 2003).

Material Science and Photophysical Properties

  • Photochromic Spiropyrans : Derivatives of 6-Bromo-2-chloro-3-ethylquinoline have been used in synthesizing photochromic spiropyrans, which exhibit unique optical properties. These compounds have potential applications in materials science, particularly in the development of photoresponsive materials (Voloshin et al., 2004).

Catalytic and Synthetic Applications

  • Cyclopalladated Complex Synthesis : The compound has been used in the synthesis of cyclopalladated complexes, showcasing its utility in catalysis and synthetic chemistry. These complexes have potential applications in organic transformations and material synthesis (Xu et al., 2014).

  • Friedländer Synthesis : It is involved in the Friedländer synthesis of chelating ligands, illustrating its role in the preparation of complex organic molecules. This synthesis pathway is significant for the development of novel compounds with potential pharmacological or material applications (Hu et al., 2003).

Safety And Hazards

The compound is classified as Acute Tox. 4 Oral - Aquatic Chronic 4 - Eye Dam. 1 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The hazard statements include H302 - H318 - H413, indicating that it is harmful if swallowed, causes serious eye damage, and may cause long lasting harmful effects to aquatic life . The precautionary statements include P280 - P305 + P351 + P338, advising to wear protective gloves/eye protection, and in case of contact with eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .

properties

IUPAC Name

6-bromo-2-chloro-3-ethylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrClN/c1-2-7-5-8-6-9(12)3-4-10(8)14-11(7)13/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDBIGYMOEAEGJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=C2C=CC(=CC2=C1)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40463099
Record name 6-Bromo-2-chloro-3-ethylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40463099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-2-chloro-3-ethylquinoline

CAS RN

409346-70-9
Record name 6-Bromo-2-chloro-3-ethylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40463099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 409346-70-9
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
D Mabire, S Coupa, C Adelinet… - Journal of medicinal …, 2005 - ACS Publications
We describe the discovery and the structure−activity relationship of a new series of quinoline derivatives acting as selective and highly potent noncompetitive mGlu1 antagonists. We …
Number of citations: 100 pubs.acs.org
Y Huang, R Narendran, F Bischoff, N Guo… - Journal of medicinal …, 2005 - ACS Publications
… N-(4-Bromophenyl)butanamide (4) was reacted with DMF and POCl 3 to produce 6-bromo-2-chloro-3-ethylquinoline (5) in 84% yield. Lithiodebromination of compound 5 with n-BuLi …
Number of citations: 60 pubs.acs.org

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